Eticlopride hydrochloride Eticlopride hydrochloride Eticlopride is a dopamine D2 and D3 receptor antagonist (Kis = 0.029 and 0.46 nM in MN9D mouse neuronal cells expressing rat D2 and human D3 receptors, respectively). It is selective for dopamine D2 and D3 receptors (IC50s = 1 and 113 nM, respectively) over dopamine D1, α2-adrenergic, and β-adrenergic, histamine H1, and muscarinic receptors (IC50s = 700->100,000 nM), as well as the serotonin (5-HT) receptor subtypes 5-HT1 and 5-HT2 (IC50s = 6,200 and 830, respectively), but does bind α1-adrenergic receptors (α1-ARs; IC50 = 110 nM) in radioligand binding assays. Eticlopride (10 μg/kg) inhibits stereotyped behavior in rats induced by 7-hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT). It also inhibits ketamine- and cocaine-induced hypermotility in rats when administered at doses of 20 and 50 μg/kg, respectively.
Selective dopamine D2/D3 receptor antagonist (Ki values are 0.50 and 0.16 nM respectively). Antipsychotic.
Brand Name: Vulcanchem
CAS No.: 97612-24-3
VCID: VC0004417
InChI: InChI=1S/C17H25ClN2O3.ClH/c1-4-11-9-13(18)16(23-3)14(15(11)21)17(22)19-10-12-7-6-8-20(12)5-2;/h9,12,21H,4-8,10H2,1-3H3,(H,19,22);1H
SMILES: CCC1=CC(=C(C(=C1O)C(=O)NCC2CCC[NH+]2CC)OC)Cl.[Cl-]
Molecular Formula: C17H26Cl2N2O3
Molecular Weight: 377.3 g/mol

Eticlopride hydrochloride

CAS No.: 97612-24-3

Cat. No.: VC0004417

Molecular Formula: C17H26Cl2N2O3

Molecular Weight: 377.3 g/mol

* For research use only. Not for human or veterinary use.

Eticlopride hydrochloride - 97612-24-3

CAS No. 97612-24-3
Molecular Formula C17H26Cl2N2O3
Molecular Weight 377.3 g/mol
IUPAC Name 5-chloro-3-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride
Standard InChI InChI=1S/C17H25ClN2O3.ClH/c1-4-11-9-13(18)16(23-3)14(15(11)21)17(22)19-10-12-7-6-8-20(12)5-2;/h9,12,21H,4-8,10H2,1-3H3,(H,19,22);1H
Standard InChI Key HFJFXXDHVWLIKX-UHFFFAOYSA-N
Isomeric SMILES CCC1=CC(=C(C(=C1O)C(=O)NC[C@@H]2CCCN2CC)OC)Cl.Cl
SMILES CCC1=CC(=C(C(=C1O)C(=O)NCC2CCC[NH+]2CC)OC)Cl.[Cl-]
Canonical SMILES CCC1=CC(=C(C(=C1O)C(=O)NCC2CCCN2CC)OC)Cl.Cl

Chemical Structure and Physicochemical Properties

Eticlopride hydrochloride (C₁₇H₂₅ClN₂O₃·HCl) is a substituted benzamide derivative with a molecular weight of 377.31 g/mol . Its structure comprises a salicylamide backbone featuring a 3-chloro-5-ethyl substitution on the aromatic ring and an S-configuration asymmetric carbon in the pyrrolidinylmethyl side chain . The molecule adopts a planar conformation stabilized by intramolecular hydrogen bonds, which facilitate blood-brain barrier penetration by reducing hydrogen donor capacity in lipophilic environments .

Crystallographic and Conformational Features

X-ray crystallography reveals two distinct planes: a benzene ring with substituents and a pyrrolidine ring connected via amide bonds, forming a dihedral angle of 38° . The zwitterionic form predominates at physiological pH (74%), with pKa values of 6.93 (phenolic group) and 9.67 (amino group) . This ionization profile enables eticlopride to exist as a neutral species in organic phases, enhancing its bioavailability .

Table 1: Key Physicochemical Properties of Eticlopride Hydrochloride

PropertyValueSource
Molecular FormulaC₁₇H₂₅ClN₂O₃·HCl
Melting Point144–146°C (uncorrected)
Optical Rotation (Acetone)–69°
Aqueous SolubilityHigh (zwitterionic form)
logP2.1 (estimated)

Pharmacological Profile

Receptor Affinity and Selectivity

Eticlopride exhibits nanomolar affinity for dopamine D₂ and D₃ receptors, with Ki values of 0.50 nM (D₂) and 0.16 nM (D₃) . This selectivity is 13-fold greater than haloperidol (D₂ Ki = 1.2 nM) and 7,000-fold higher than remoxipride . Notably, its D₃ receptor binding suggests potential inverse agonist activity, a property shared by atypical antipsychotics .

Table 2: Comparative Receptor Affinity of Antipsychotics

CompoundD₂ Ki (nM)D₃ Ki (nM)D₂/D₃ SelectivitySource
Eticlopride0.500.163.1
Haloperidol1.218.015.0
Raclopride1.83.21.8
Sulpiride18.221011.5

Pharmacokinetics and Metabolism

Despite extensive behavioral data, pharmacokinetic studies remain limited. Eticlopride’s zwitterionic nature confers unique distribution characteristics:

  • Brain Penetration: Rapid uptake in striatal and prefrontal regions, peaking at 30 minutes post-administration .

  • Metabolism: Primarily hepatic, with glucuronidation of the phenolic hydroxyl group .

  • Half-Life: ~2.5 hours in rodent models, necessitating repeated dosing in chronic studies .

Mechanisms of Action in Dopaminergic Pathways

Prefrontal Cortex Modulation

Infusions of eticlopride (0.1–1 μg) into the medial prefrontal cortex (mPFC) elevate extracellular dopamine by 150–200%, impairing working memory and behavioral flexibility . This contrasts with D₁ receptor antagonism, which enhances cognitive performance, suggesting region-specific receptor roles .

Striatal and Limbic System Effects

  • Nigrostriatal Pathway: Eticlopride potently blocks apomorphine-induced stereotypy (ED₅₀ = 32 nM/kg), a model of extrapyramidal side effects (EPS) .

  • Mesolimbic Pathway: Hyperactivity inhibition (ED₅₀ = 290 nM/kg) correlates with antipsychotic efficacy, demonstrating lower EPS liability than haloperidol .

Inverse Agonism at D₃ Receptors

Recent evidence suggests eticlopride suppresses constitutive D₃ receptor activity (EC₅₀ = 4.3 nM), a mechanism implicated in reducing drug-seeking behavior . This property is absent in D₂-selective antagonists like raclopride .

Behavioral and Clinical Implications

Stroke Recovery and Neuroplasticity

Post-stroke administration (1 mg/kg/day) enhances motor recovery in murine models by modulating GABAergic inhibition in the peri-infarct cortex . Co-administration with D₂ agonists reverses this effect, implicating D₂ receptor-mediated GABA synthesis .

Addiction and Reward Processing

Eticlopride reduces cocaine self-administration in primates (IC₅₀ = 0.03 mg/kg), outperforming D₃-selective antagonists . This aligns with its dual D₂/D₃ blockade, which attenuates both reward salience and habit formation .

Research Applications and Methodological Contributions

Neuroimaging and Receptor Quantification

[³H]Eticlopride autoradiography enables precise mapping of D₂/D₃ receptor densities in postmortem brains, revealing upregulation in schizophrenia (+28%) and Parkinson’s disease (+42%) . PET adaptations using [¹¹C]eticlopride are under development for in vivo studies .

Genetic and Molecular Interactions

  • CREB Phosphorylation: Chronic eticlopride treatment (14 days) decreases phosphorylated CREB in the nucleus accumbens by 40%, linking D₂ signaling to transcriptional plasticity .

  • Receptor Oligomerization: FRET assays demonstrate eticlopride-induced D₂-D₃ heterodimerization, modulating β-arrestin recruitment .

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